molecular formula C24H18ClFN2O3 B5353639 (5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B5353639
M. Wt: 436.9 g/mol
InChI Key: NTRZSTMYOKYJHF-LPYMAVHISA-N
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Description

(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a benzylidene group substituted with 4-chlorobenzyl and 4-fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl alcohol, 4-fluorobenzyl bromide, and imidazolidine-2,4-dione. The synthetic route may involve the following steps:

    Formation of 4-[(4-chlorobenzyl)oxy]benzaldehyde: This step involves the reaction of 4-chlorobenzyl alcohol with benzaldehyde in the presence of an acid catalyst.

    Synthesis of 5-{4-[(4-chlorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione: The intermediate product from the first step is then reacted with imidazolidine-2,4-dione under basic conditions to form the desired compound.

    Introduction of 4-fluorobenzyl group: The final step involves the substitution reaction of the intermediate with 4-fluorobenzyl bromide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and imidazolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzylidene derivatives: Compounds with similar benzylidene groups but different substituents.

    4-fluorobenzyl derivatives: Compounds with similar fluorobenzyl groups but different core structures.

Uniqueness

(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione stands out due to its unique combination of chlorobenzyl and fluorobenzyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O3/c25-19-7-1-18(2-8-19)15-31-21-11-5-16(6-12-21)13-22-23(29)28(24(30)27-22)14-17-3-9-20(26)10-4-17/h1-13H,14-15H2,(H,27,30)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRZSTMYOKYJHF-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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